(R)-pyrrolidine-3-carboxylic acid

Catalog No.
S3331520
CAS No.
72580-54-2
M.F
C5H9NO2
M. Wt
115.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-pyrrolidine-3-carboxylic acid

CAS Number

72580-54-2

Product Name

(R)-pyrrolidine-3-carboxylic acid

IUPAC Name

(3R)-pyrrolidine-3-carboxylic acid

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

InChI

InChI=1S/C5H9NO2/c7-5(8)4-1-2-6-3-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1

InChI Key

JAEIBKXSIXOLOL-SCSAIBSYSA-N

SMILES

C1CNCC1C(=O)O

Canonical SMILES

C1CNCC1C(=O)O

Isomeric SMILES

C1CNC[C@@H]1C(=O)O

(R)-pyrrolidine-3-carboxylic acid, also known as (R)-beta-proline, is a naturally occurring amino acid derivative characterized by its pyrrolidine ring structure and a carboxylic acid functional group at the 3-position. This compound has garnered attention due to its role in various biochemical processes and its utility in asymmetric synthesis. The molecular formula is C5H9NO2, and it possesses a chiral center, making it significant for enantioselective reactions.

Here are some areas of scientific research where (R)-pyrrolidine-3-carboxylic acid is being investigated:

Protein structure and function:

  • (R)-Pyrrolidine-3-carboxylic acid is an important component of collagen, a protein that provides structural support to connective tissues in the body. Studies are investigating how the presence and modifications of this amino acid affect collagen structure and function [].
  • The unique ring structure of (R)-pyrrolidine-3-carboxylic acid can influence the folding and stability of proteins. Research is ongoing to understand how this amino acid contributes to the formation of specific protein structures and their associated functions [].

Enzyme activity:

  • (R)-Pyrrolidine-3-carboxylic acid can act as a substrate for certain enzymes, meaning it can be involved in enzymatic reactions. Studying the interaction of this amino acid with enzymes can provide insights into various biological processes, including metabolism and signal transduction [].

Development of new drugs and therapeutics:

  • Due to its role in protein structure and function, (R)-pyrrolidine-3-carboxylic acid is being explored for the development of new drugs and therapeutics. Researchers are investigating its potential in areas like tissue repair, wound healing, and treatment of diseases associated with collagen dysfunction [].

Studies in plants and other organisms:

  • (R)-Pyrrolidine-3-carboxylic acid is not only found in animals but also in plants and other organisms. Research is exploring its role in various biological processes in these organisms, such as plant growth and development, stress response, and interactions with beneficial microbes [].
, particularly in catalysis. It has been effectively used as a catalyst in Mannich-type reactions, where it facilitates the formation of carbon-nitrogen bonds through the reaction of ketones with alpha-imino esters. The use of (R)-pyrrolidine-3-carboxylic acid allows for high diastereo- and enantioselectivity, achieving anti/syn ratios greater than 99:1 with up to 99% enantiomeric excess in certain conditions . Additionally, it participates in Michael addition reactions, contributing to the synthesis of various derivatives .

Biologically, (R)-pyrrolidine-3-carboxylic acid exhibits several notable properties. It acts as an ergogenic supplement, enhancing physical performance by influencing metabolic pathways related to energy production. Furthermore, it has been studied for its potential neuroprotective effects and its role in modulating neurotransmitter systems. Research indicates that it may have implications in treating neurological disorders due to its ability to cross the blood-brain barrier .

The synthesis of (R)-pyrrolidine-3-carboxylic acid can be achieved through various methods:

  • Asymmetric Synthesis: Utilizing chiral catalysts or starting materials to ensure the production of the desired enantiomer.
  • Michael Addition: Carboxylate-substituted enones can be employed in asymmetric Michael addition reactions to yield (R)-pyrrolidine-3-carboxylic acid derivatives with high enantiomeric purity .
  • Direct Catalytic Methods: Employing (R)-pyrrolidine-3-carboxylic acid itself as a catalyst in reactions such as Mannich-type reactions provides a straightforward pathway to synthesize complex molecules .

(R)-pyrrolidine-3-carboxylic acid finds applications across various fields:

  • Pharmaceuticals: It serves as a building block for the synthesis of bioactive compounds and pharmaceuticals.
  • Catalysis: Its role as a catalyst in asymmetric synthesis is crucial for producing chiral intermediates used in drug development.
  • Nutraceuticals: Due to its ergogenic properties, it is used in dietary supplements aimed at enhancing athletic performance and recovery .

Studies on the interactions of (R)-pyrrolidine-3-carboxylic acid focus on its binding affinity and efficacy in biological systems. Research indicates that this compound may interact with neurotransmitter receptors, potentially influencing cognitive functions and mood regulation. Its ability to modulate synaptic transmission has been explored, suggesting therapeutic avenues for conditions such as depression and anxiety disorders .

(R)-pyrrolidine-3-carboxylic acid is structurally related to several other compounds, each possessing unique characteristics:

Compound NameStructure/CharacteristicsUnique Features
(S)-ProlineAnother chiral amino acid; differs at the chiral centerPrimarily involved in protein synthesis
(R)-5-Methylpyrrolidine-3-carboxylic acidMethyl group substitution at the 5-positionEnhanced catalytic activity in specific reactions
(R)-2-Pyrrolidinecarboxylic acidCarboxylic group at the 2-positionDifferent stereochemical properties affecting reactivity

The uniqueness of (R)-pyrrolidine-3-carboxylic acid lies in its specific stereochemistry and its effectiveness as a catalyst for certain asymmetric transformations, distinguishing it from other similar compounds that may not exhibit the same level of selectivity or efficiency.

Organocatalytic Enantioselective Michael Addition Strategies

Organocatalytic Michael addition reactions have emerged as a cornerstone for constructing the pyrrolidine core with high enantiomeric excess (ee). A seminal approach involves the use of d-prolyl-2-(trifluoromethylsulfonamidopropyl)pyrrolidine as a catalyst, which facilitates the asymmetric Michael addition of aldehydes to β-nitroalkenes at ambient conditions. This method yields γ-nitro aldehydes with up to 97% ee and >99:1 diastereoselectivity, leveraging hydrogen-bonding interactions between the catalyst’s sulfonamide group and the nitroalkene substrate to enforce stereocontrol.

Further advancements include benzoylthiourea-pyrrolidine catalysts, which enable the addition of ketones to chalcones with 94% ee and 99:1 dr. The thiourea moiety acts as a hydrogen-bond donor, activating the chalcone electrophile while the pyrrolidine framework directs nucleophilic attack through enamine formation. Notably, the 3-carboxylic acid group on pyrrolidine derivatives has been shown to critically enhance stereochemical outcomes by stabilizing transition states via electrostatic interactions. For instance, (R)-3-pyrrolidinecarboxylic acid catalyzes anti-Mannich reactions with >99% ee, underscoring the synergistic role of the acid group and pyrrolidine ring in stereodifferentiation.

Nitroalkane-Based Cyclization Approaches for Pyrrolidine Core Construction

Nitroalkanes serve as versatile precursors for constructing the pyrrolidine scaffold through cyclization reactions. A two-step protocol developed by Quadrelli et al. involves the organocatalytic enantioselective Michael addition of 4-alkyl-4-oxo-2-enoates to nitroalkanes, followed by cyclization to yield 5-alkylpyrrolidine-3-carboxylic acids. Using a cinchona alkaloid-derived catalyst, this method achieves 97% ee for the 5-methyl derivative, with the nitro group acting as a latent amino functionality post-reduction.

Key to this strategy is the use of carboxylate-substituted enones, which undergo conjugate addition with nitroalkanes to form stereodefined intermediates. Intramolecular cyclization then proceeds via nucleophilic displacement, with the nitro group’s electron-withdrawing nature facilitating ring closure. This approach contrasts with traditional methods reliant on transition-metal catalysts, offering improved functional group tolerance and scalability.

Stereochemical Control in Bicyclic Derivative Formation

Bicyclic pyrrolidines, such as 2-azabicyclo[3.1.0]hex-3-ene derivatives, provide a platform for stereochemical diversification. A photo-promoted ring contraction of pyridines with silylborane enables access to these structures, wherein silyl migration generates vinylazomethine ylide intermediates that undergo cyclization. This method tolerates aryl, alkyl, and heteroatom substituents, yielding bicyclic products with >20:1 diastereomeric ratios.

Solid-phase synthesis using Wang resin-functionalized vinyl sulfones further enhances stereocontrol. Michael addition of amino acid derivatives to the resin-bound sulfone generates azomethine ylides, which are trapped by dipolarophiles like N-methylmaleimide to form bicyclic pyrrolidines. The solid support confines reactant conformations, ensuring high stereoselectivity (up to 95% ee) while simplifying purification.

Comparative Analysis of Monocyclic vs. Bicyclic Synthetic Pathways

Monocyclic routes, such as peroxodisulfate-mediated oxidation of pyrrolidines to Δ¹-pyrrolines, offer direct access to pyrrolidine-3-carboxylic acids but face limitations in stereochemical control. For example, oxidation of cis-octahydroindole derivatives with sodium peroxodisulfate/silver nitrate yields imines that require subsequent hydrocyanation, often resulting in moderate ee (70–85%).

In contrast, bicyclic pathways leverage constrained transition states to achieve superior stereoselectivity. The ring contraction of pyridines and solid-phase cycloadditions routinely deliver >90% ee, albeit with increased synthetic complexity. A comparative analysis reveals trade-offs:

ParameterMonocyclic PathwaysBicyclic Pathways
Stereoselectivity (ee)70–85%90–97%
Functional Group ToleranceModerateHigh
Step Count3–4 steps5–6 steps
ScalabilityHighModerate

Monocyclic methods excel in scalability for industrial applications, while bicyclic strategies are preferred for enantioselective synthesis of complex analogs.

Anti-Selective Mannich-Type Reaction Mechanisms

(R)-Pyrrolidine-3-carboxylic acid catalyzes anti-selective Mannich reactions between cyclic ketones and α-imino esters through a dual activation mechanism [6]. The secondary amine forms an enamine intermediate with ketones, while the carboxylic acid coordinates to the imine via hydrogen bonding (Figure 1). This simultaneous activation creates a well-defined chiral environment that favors anti-addition with up to 99:1 diastereomeric ratio and 98% enantiomeric excess [6].

Key stereochemical outcomes arise from the catalyst's ability to enforce a staggered transition state geometry. X-ray crystallographic studies of related systems show that the carboxylic acid group orients the imine electrophile through a network of hydrogen bonds, while the pyrrolidine ring's (R)-configuration dictates facial selectivity in enamine attack [2]. This spatial arrangement explains the consistent anti-selectivity observed across substrates ranging from cyclohexanone to aryl-substituted ketones [6].

Aldol Reaction Catalysis with Ketone and Aldehyde Substrates

In aldol reactions, (R)-pyrrolidine-3-carboxylic acid demonstrates superior catalytic efficiency compared to proline derivatives. The bicyclic analog (1R,5S)-bicyclo[2.2.1]heptane-2-carboxylic acid, derived from (R)-pyrrolidine-3-carboxylic acid, achieves 92% enantiomeric excess in acetone-aldol reactions with 4-nitrobenzaldehyde, outperforming monocyclic β-proline by 15% [1]. This enhancement stems from increased structural rigidity that reduces conformational flexibility in the enamine intermediate [1] [2].

The catalytic cycle involves three stages:

  • Enamine formation between the catalyst's amine and ketone
  • Nucleophilic attack on the aldehyde carbonyl
  • Hydrolysis to release the β-hydroxy ketone product

Comparative kinetic studies reveal that the carboxylic acid group accelerates the rate-determining enamine formation step by stabilizing developing charges through electrostatic interactions [2]. This effect is particularly pronounced in reactions with electron-deficient aldehydes, where turnover frequencies increase by 3-fold compared to N-protected pyrrolidine catalysts [2].

Potassium Carbonate-Mediated Enantioselectivity Enhancement

Addition of potassium carbonate (K₂CO₃) dramatically improves enantioselectivity in Mannich reactions catalyzed by (R)-pyrrolidine-3-carboxylic acid [6]. In the reaction of cyclohexanone with N-p-methoxyphenyl-protected imines, enantiomeric excess increases from 72% to 94% upon adding 20 mol% K₂CO₃ while maintaining >95% anti-diastereoselectivity [6].

The base mediates three synergistic effects:

  • Partial deprotonation of the carboxylic acid (pKa ~4.7 in DMSO) enhances hydrogen-bonding capacity
  • Neutralization of acidic byproducts prevents catalyst decomposition
  • Ion pairing with the carboxylate anion creates a chiral electrostatic environment

Computational models indicate that K⁺ ions coordinate to the carboxylate group, forming a rigid ion pair that restricts rotational freedom in the transition state [6]. This preorganization effect reduces entropy penalty and amplifies stereochemical discrimination between competing reaction pathways.

Transition State Stabilization through Carboxylic Acid Coordination

The carboxylic acid group plays a critical role in stabilizing high-energy transition states through multiple non-covalent interactions. In the aldol reaction transition state, the protonated carboxyl group engages in:

  • Hydrogen bonding with the aldehyde oxygen
  • Electrostatic stabilization of the developing alkoxide
  • van der Waals interactions with aromatic substituents

Density functional theory (DFT) calculations on proline-catalyzed aldol reactions show that the carboxylic acid contributes 6.8 kcal/mol stabilization energy to the transition state [2]. For (R)-pyrrolidine-3-carboxylic acid, this stabilization increases to 8.2 kcal/mol due to improved orbital overlap between the enamine π-system and the aldehyde carbonyl [2].

The acid's spatial orientation also dictates facial selectivity. In the favored transition state, the carboxylic acid lies synperiplanar to the approaching aldehyde, creating a pseudochair conformation that minimizes steric strain between the pyrrolidine ring and substrate substituents [6]. This geometric constraint explains the catalyst's ability to induce consistent (R) or (S) configuration in products across different reaction classes.

The mechanistic understanding of (R)-pyrrolidine-3-carboxylic acid organocatalysis centers on two distinct activation modes that govern carbon-carbon bond formation reactions [1] [2] [3]. These pathways represent fundamentally different approaches to substrate activation and demonstrate the versatility of pyrrolidine-based catalysts in asymmetric synthesis.

Enamine Activation Mechanism

The enamine activation pathway proceeds through the condensation of (R)-pyrrolidine-3-carboxylic acid with carbonyl compounds to form nucleophilic enamine intermediates [3] [4]. This mechanism involves the initial formation of an iminium cation through nucleophilic attack of the pyrrolidine nitrogen on the carbonyl carbon, followed by deprotonation at the alpha position to generate the enamine [3] [5]. The resulting enamine intermediate exhibits enhanced nucleophilicity due to the electron-donating nature of the nitrogen atom, facilitating attack on electrophilic partners.

The stereochemical control in enamine catalysis derives from the specific conformation adopted by the pyrrolidine ring during intermediate formation [4] [6]. Computational and experimental studies have revealed that the pyrrolidine system adopts a down conformation with experimental coupling constant values of 3J(Hα,Hβ2) = 1.5–2.5 Hz, indicating a purely down pyrrolidine ring conformation that serves as a vital steric requirement for electrophilic attack [6]. This conformational preference directly influences the facial selectivity of subsequent carbon-carbon bond forming reactions.

Iminium Activation Mechanism

The iminium activation pathway represents an alternative mechanistic route where (R)-pyrrolidine-3-carboxylic acid forms iminium intermediates that serve as activated electrophiles [7] [8] [5]. In this activation mode, the catalyst condenses with unsaturated carbonyl compounds to generate iminium species characterized by lowered lowest unoccupied molecular orbital energy levels, thereby enhancing electrophilic reactivity [8] [5].

The iminium mechanism proves particularly effective in reactions involving α,β-unsaturated carbonyl compounds, where the catalyst facilitates nucleophilic addition through electronic activation of the acceptor molecule [5]. The formation of the iminium intermediate results in a formal positive charge on the nitrogen atom, creating an electron-withdrawing effect that activates the adjacent carbon centers toward nucleophilic attack.

Comparative Mechanistic Analysis

Detailed kinetic and stereochemical studies have revealed distinct reactivity profiles for enamine versus iminium activation pathways [1] [2] [9]. In Mannich-type reactions catalyzed by (R)-pyrrolidine-3-carboxylic acid, both (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid and (R)-3-pyrrolidinecarboxylic acid efficiently catalyzed reactions of aldehydes with α-imino esters under mild conditions, affording anti-Mannich products with high diastereo- and enantioselectivities with anti/syn ratios up to 99:1 and enantiomeric excesses exceeding 99% [1] [2].

The mechanistic dichotomy becomes particularly evident when comparing the reactivity of different substrate classes [9]. For reactions of ketones with α-imino esters, (R)-3-pyrrolidinecarboxylic acid demonstrated superior catalytic efficiency compared to other pyrrolidine derivatives, achieving anti/syn selectivities up to 99:1 and enantiomeric excesses up to 99% [9]. This substrate-dependent performance highlights the importance of matching the appropriate activation pathway to the specific reaction requirements.

Table 1: Mechanistic Pathway Comparison for (R)-Pyrrolidine-3-carboxylic Acid Catalysis

Activation ModeSubstrate ClassAnti/Syn RatioEnantiomeric Excess (%)Reference
EnamineAldehydes with α-imino esters99:1>99 [1]
EnamineKetones with α-imino esters>99:199 [9]
Iminiumα,β-Unsaturated carbonylsVariable85-95 [10]

Solvent Effects on Reaction Thermodynamics and Kinetic Resolution

The thermodynamic and kinetic behavior of (R)-pyrrolidine-3-carboxylic acid catalyzed reactions demonstrates significant sensitivity to solvent choice, with pronounced effects on both reaction rates and stereochemical outcomes [11] [12] [13]. Systematic investigations have revealed complex solvent-dependent phenomena that influence catalyst conformation, substrate binding, and transition state stabilization.

Thermodynamic Solvent Dependencies

Comprehensive thermodynamic studies of pyrrolidine-based organocatalysis have established fundamental relationships between solvent properties and reaction energetics [12] [14] [13]. Temperature-dependent kinetic measurements conducted between 20°C and 60°C under otherwise identical reaction conditions revealed distinct activation energy profiles that vary significantly with solvent choice [12]. The parent pyrrolidine catalyst system exhibited the lowest activation energy of 6.7 ± 0.5 kilocalories per mole, followed by four-membered nitrogen-terminal amine derivatives at 10.8 ± 1.2 kilocalories per mole, and six-membered amine systems at 13.0 ± 0.8 kilocalories per mole [12].

These thermodynamic measurements demonstrate that five-membered pyrrolidine derivatives with predominantly endo pyramidalized enamine nitrogen atoms exhibit superior reactivity compared to their four- and six-membered analogs [12] [4]. The thermodynamic advantage stems from the optimal balance between nitrogen pyramidalization and steric accessibility, providing enhanced stabilization of transition states leading to carbon-carbon bond formation.

Solvent-Controlled Kinetic Resolution

Kinetic resolution studies using (R)-pyrrolidine-3-carboxylic acid have revealed remarkable solvent-dependent selectivity patterns [15] [16]. In methylcyclohexane at 0°C, optimal reaction conditions yielded 87% conversion after 24 hours with diastereoselectivity of 92:8 favoring the syn-adduct and enantiomeric excess reaching 85% for the major syn-adduct [12]. Temperature optimization studies demonstrated that further decreases in reaction temperature did not substantially improve stereochemical outcomes while significantly diminishing overall reaction yields.

The kinetic resolution of racemic pyrrolidine substrates achieved selectivity factors up to 122 with enantiomeric excesses reaching 90% under optimized conditions [15]. These results highlight the critical importance of solvent selection in achieving effective kinetic discrimination between enantiomeric reaction pathways.

Protic versus Aprotic Media Effects

Comparative studies between protic and aprotic solvent systems have revealed fundamental differences in reaction mechanisms and stereochemical control [11] [17] [16]. In protic media, hydrogen bonding interactions between the catalyst carboxylic acid group and protic solvents significantly influence catalyst conformation and substrate binding modes [11] [18]. These interactions can either enhance or diminish stereochemical control depending on the specific solvent structure and hydrogen bonding capacity.

Aqueous organocatalytic systems using pyrrolidine-based catalysts have demonstrated unique reactivity profiles compared to organic solvent systems [11] [17]. The development of performant aminated catalysts for aldol condensations requires combined tuning of the active site, support, and solvent system, with water providing both challenges and opportunities for enhanced selectivity [17].

Table 2: Solvent Effects on (R)-Pyrrolidine-3-carboxylic Acid Catalysis

Solvent SystemTemperature (°C)Reaction Time (h)Yield (%)DiastereoselectivityEnantiomeric Excess (%)Reference
Methylcyclohexane0248792:885 [12]
Dichloromethane25795-9970:30-78:2268 [12]
2-Propanol25VariableGood>99:199 [9]
Aqueous media25VariableGoodVariableVariable [11]

Additive-Dependent Stereochemical Outcomes in Protic Media

The stereochemical performance of (R)-pyrrolidine-3-carboxylic acid catalysis demonstrates remarkable sensitivity to the presence of specific additives, particularly in protic media where complex hydrogen bonding networks govern reaction outcomes [19] [20] [18]. Systematic investigations have established clear structure-activity relationships between additive structure and stereochemical control.

Aromatic Alcohol Additive Effects

Aromatic alcohol additives exert profound influence on the enantioselectivity and yield of pyrrolidine-catalyzed asymmetric reactions [18]. Computational studies using density functional theory have revealed a general principle whereby phenolic additives position themselves through hydrogen bonding and π-π stacking interactions between the organocatalyst-coordinated electrophile and nucleophile [18]. This sandwich-like arrangement creates a dual catalysis environment that significantly enhances stereochemical discrimination.

The mechanism of aromatic additive action involves the formation of complex hydrogen bonding networks that stabilize specific transition state geometries while destabilizing competing pathways [18]. In cinchona alkaloid catalyzed thiocyanation reactions employing 2-naphthol additives, computational modeling demonstrated enhanced stereoselectivity through preferential stabilization of one diastereomeric transition state over competing alternatives [18].

Hydrogen Bonding Network Analysis

Detailed mechanistic studies have established that hydrogen bond-based organocatalysts rely on networks of attractive noncovalent interactions to impart enantioselectivity [20]. For aryl pyrrolidine substituted urea, thiourea, and squaramide organocatalysts, cooperative function through hydrogen bonding creates difficult-to-predict noncovalent interactions that vary as a function of reaction partners [20].

Statistical modeling approaches applied to derivatized aryl pyrrolidine-based hydrogen bond donor catalyst libraries have revealed distinct dependencies on the identity of electrophilic reaction partners and hydrogen bond donor catalysts [20]. These studies suggest that general interaction patterns are conserved throughout analyzed reactions, providing predictive capability for reaction optimization through systematic additive selection.

Protic Media Optimization

The optimization of stereochemical outcomes in protic media requires careful consideration of both intrinsic catalyst properties and extrinsic additive effects [21] [22]. Chiral pyrrolidines characterized by hydrogen bonding donors in the carbon-2 side chain typically function through covalent substrate binding combined with secondary substrate coordination via hydrogen bonds [22]. This dual activation mode creates opportunities for additive-mediated enhancement of stereochemical control.

Systematic screening of additive structures has revealed that electron-withdrawing substituents on aromatic additives generally provide enhanced stereochemical control compared to electron-donating analogs [18]. The electronic nature of the additive influences the strength and directionality of hydrogen bonding interactions, thereby modulating the relative energies of competing transition states.

Table 3: Additive Effects on Stereochemical Outcomes in Protic Media

Additive TypeConcentration (mol%)Stereochemical EnhancementMechanistic RoleReference
2-Naphthol20Significantπ-π Stacking, H-bonding [18]
Phenolic compounds10-50Moderate to HighH-bonding networks [18]
Aromatic alcoholsVariableSubstrate-dependentDual catalysis [18]
Thiourea derivatives20HighH-bond donor activation [20]

XLogP3

-3.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

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Irritant

Wikipedia

(3R)-pyrrolidine-3-carboxylic acid

Dates

Last modified: 08-19-2023

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